molecular formula C25H16O11 B1240801 7,8-Dideoxy-6-oxogriseorhodin C

7,8-Dideoxy-6-oxogriseorhodin C

Cat. No.: B1240801
M. Wt: 492.4 g/mol
InChI Key: NIHLMIADSHAEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dideoxy-6-oxogriseorhodin C is a structurally complex aromatic polyketide of significant interest in natural product biosynthesis and enzymology research. This compound is a key intermediate in the biosynthetic pathway of the rubromycin family of natural products, a group known for their potent enzyme inhibitory activities, including the inhibition of HIV reverse transcriptase and DNA helicase . It is produced by the actinobacterium Actinoplanes ianthinogenes . The hallmark of its structure is a bisbenzannulated [5,6]-spiroketal pharmacophore, which introduces a distinct three-dimensional distortion to the otherwise planar polycyclic aromatic carbon backbone . The enzymatic formation of this spiroketal moiety is a complex oxidative rearrangement process catalyzed by specific flavoprotein monooxygenases and oxidases, making this compound a valuable substrate for studying novel redox tailoring enzymology . Biologically, 7,8-Dideoxy-6-oxogriseorhodin C has demonstrated weak activity against Gram-positive bacteria, though it is inactive against Gram-negative bacteria and the fungus Candida albicans . Its primary research value lies in its role as a direct precursor to more biologically active griseorhodins and rubromycins, facilitating studies aimed at understanding the biogenesis of complex natural product pharmacophores and enabling efforts in chemoenzymatic production and bioengineering . This product is intended for research purposes by qualified investigators and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H16O11

Molecular Weight

492.4 g/mol

IUPAC Name

4',9',10-trihydroxy-7'-methoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-benzo[f][1]benzofuran]-3',5',8',9-tetrone

InChI

InChI=1S/C25H16O11/c1-8-5-10-6-9-3-4-25(35-21(9)19(29)13(10)24(32)34-8)23(31)16-18(28)14-11(26)7-12(33-2)17(27)15(14)20(30)22(16)36-25/h5-7,28-30H,3-4H2,1-2H3

InChI Key

NIHLMIADSHAEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(CC3)C(=O)C5=C(C6=C(C(=C5O4)O)C(=O)C(=CC6=O)OC)O

Synonyms

7,8-dideoxy-6-oxo-griseorhodin C
7,8-dideoxy-6-oxogriseorhodin C
DDO-griseorhodin C

Origin of Product

United States

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 7,8-Dideoxy-6-oxogriseorhodin C, given its structural complexity?

  • Methodological Answer : Synthesis should integrate chemical engineering design principles (e.g., reactor optimization, kinetic modeling) to address challenges like stereochemical control and functional group stability . Utilize Design of Experiments (DoE) frameworks to systematically optimize reaction parameters (temperature, catalyst loading, solvent polarity) . For purification, employ membrane separation technologies or powder/particle crystallization techniques to isolate high-purity fractions . Process simulation tools (e.g., Aspen Plus) can predict yield bottlenecks and guide scale-up strategies .

Q. Which analytical techniques are critical for confirming the structural integrity of 7,8-Dideoxy-6-oxogriseorhodin C?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) for stereochemical validation and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation . For functional group analysis, use FT-IR and Raman spectroscopy to detect carbonyl (C=O) and conjugated systems. Chromatographic methods (e.g., HPLC with UV/fluorescence detection ) are essential for purity assessment, particularly to identify epimeric impurities or degradation products .

Q. How should researchers select a theoretical framework to guide investigations into the compound’s bioactivity?

  • Methodological Answer : Align with structure-activity relationship (SAR) models or computational docking studies to hypothesize molecular targets (e.g., enzyme inhibition). Reference pharmacophore mapping or QSAR databases to contextualize observed bioactivity within existing literature . Ensure the framework informs experimental design, such as selecting cell lines or in vivo models that reflect the hypothesized mechanism .

Q. What strategies ensure a rigorous literature review for this compound?

  • Methodological Answer : Systematically search databases (SciFinder, PubMed) using controlled vocabularies (e.g., MeSH terms) and Boolean operators to filter studies by synthesis routes, bioassays, or structural analogs. Critically appraise sources for methodological rigor (e.g., validation of analytical protocols) and flag data gaps (e.g., conflicting bioactivity reports) . Use citation management tools (EndNote, Zotero) to track thematic trends and prioritize replication studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models for this compound?

  • Methodological Answer : Apply multi-omics integration (transcriptomics/metabolomics) to identify off-target effects or metabolic instability in in vivo systems . Design dose-response studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to reconcile potency discrepancies . Use Bayesian statistical models to quantify uncertainty in conflicting datasets and refine hypotheses .

Q. What factorial design approaches optimize experimental conditions for studying this compound’s stability under varying environmental conditions?

  • Methodological Answer : Implement a full or fractional factorial design to test interactions between variables (pH, temperature, light exposure). For example, a 2³ design could evaluate main effects and two-way interactions on degradation kinetics . Use response surface methodology (RSM) to model non-linear relationships and identify stability thresholds (e.g., Arrhenius plots for thermal degradation) .

Q. How can multi-disciplinary approaches enhance mechanistic studies of 7,8-Dideoxy-6-oxogriseorhodin C?

  • Methodological Answer : Integrate chemical engineering simulations (e.g., CFD for reactor hydrodynamics) with biological assays (e.g., CRISPR-Cas9 gene editing to validate target pathways) . Employ synchrotron-based techniques (X-ray crystallography, XAFS) to probe structural dynamics at atomic resolution . Cross-validate findings using machine learning algorithms trained on structural analogs to predict novel bioactivities .

Q. What novel methodologies address challenges in quantifying trace impurities during synthesis?

  • Methodological Answer : Develop ultra-sensitive LC-MS/MS protocols with isotopic labeling (e.g., ¹³C-labeled internal standards) to detect sub-ppm impurities . Apply principal component analysis (PCA) to chromatographic datasets to distinguish process-related impurities from degradation products . For real-time monitoring, use PAT (Process Analytical Technology) tools like inline Raman spectroscopy .

Methodological Considerations

  • Data Validation : Adhere to ICH Q2(R1) guidelines for analytical method validation (specificity, linearity, LOD/LOQ) to ensure reproducibility .
  • Ethical Compliance : For biological studies, follow ARRIVE 2.0 guidelines for in vivo experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dideoxy-6-oxogriseorhodin C
Reactant of Route 2
7,8-Dideoxy-6-oxogriseorhodin C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.